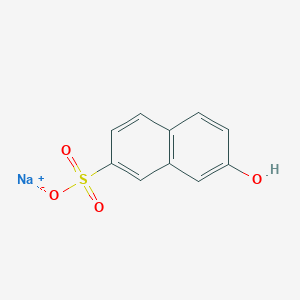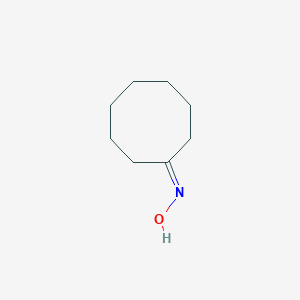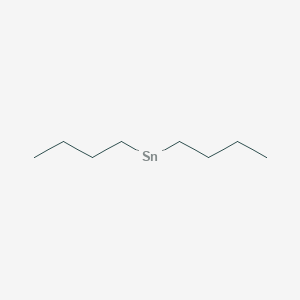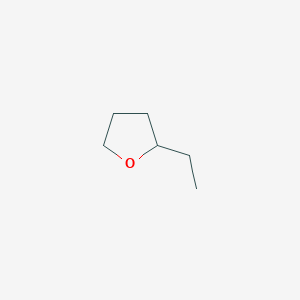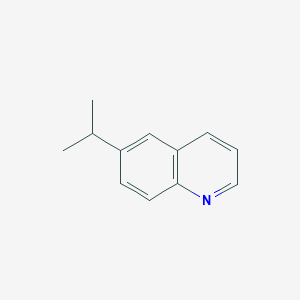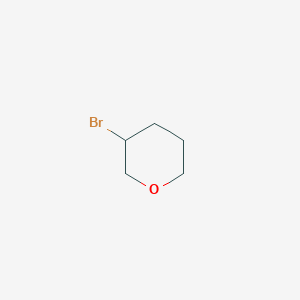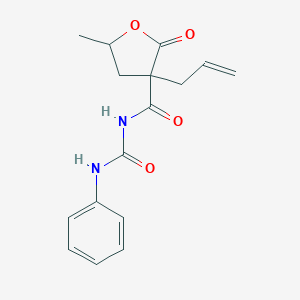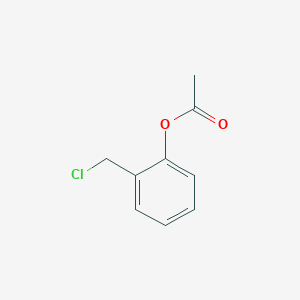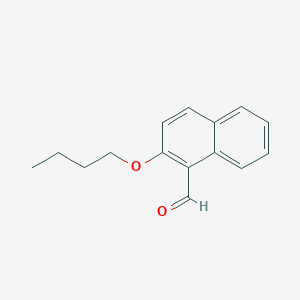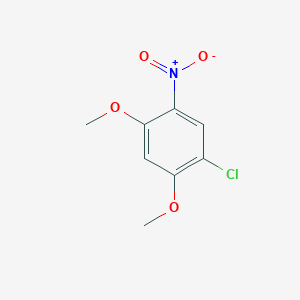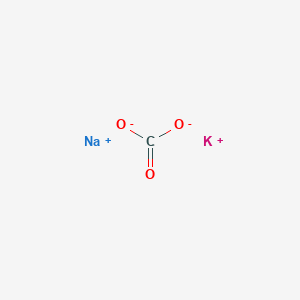
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
Overview
Description
Synthesis Analysis
A convenient method for synthesizing derivatives similar to 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione involves microwave irradiation, which has shown to improve yield and reduce reaction time significantly compared to conventional methods. This approach highlights the efficiency of using modern synthesis techniques for such compounds (Pournara, Heropoulos, & Koufaki, 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through X-ray diffraction, revealing planar configurations and intricate patterns of intermolecular interactions. These studies provide insight into the stability and reactivity of the compound's molecular framework (Azov, Zeller, Lieunang Watat, & Xin, 2011).
Chemical Reactions and Properties
Research into the chemical reactivity of similar sulfur-containing compounds has shown the formation of molecular charge-transfer complexes when reacted with dihalogens, indicating the potential for diverse chemical applications and the importance of intermolecular interactions in determining the compound’s chemical behavior (Bricklebank, Skabara, Hibbs, Hursthouse, & Malik, 1999).
Scientific Research Applications
Synthesis of Derivatives : The compound has been used in synthesizing various derivatives, showing moderate to good yield in reactions involving Hg(CH3COO)2 in glacial acetic acid (Fracaroli et al., 2006).
Crystal Structures and Isomer Analysis : Studies have reported on the structures of isomeric compounds, such as 4-phenyl-3H-1,2-dithiole-3-thione (4-PDT) and 5-phenyl-3H-1,2-dithiole-3-thione (5-PDT), elucidating their molecular structures and stereochemistry (Wei, 1986).
Rapid Synthesis Techniques : Microwave irradiation has been employed for rapid synthesis of derivatives like 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione, significantly reducing reaction time and improving yield (Pournara et al., 2017).
Antibacterial Properties : Certain derivatives, such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been analyzed for their molecular structure and antibacterial properties, highlighting the potential medicinal applications of these compounds (Mirosław et al., 2015).
Copper Corrosion Inhibition : The compound has been studied as a high-efficiency corrosion inhibitor for copper in sulfuric acid, indicating its potential in industrial applications (Jinliang Zhang et al., 2018).
Chemoprotective Properties : Research has suggested that 1,2-dithiole-3-thiones, including variants like 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, may play a role in the induction of protective phase II enzymes, highlighting their potential in cancer prevention and treatment (Kim & Gates, 1997).
Choleretic Activity : Studies have been conducted on the choleretic activities of 4-aryl and 5-aryl derivatives of 1,2-dithiole-3-thiones, including 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, indicating potential therapeutic applications in liver and gallbladder health (Voronkov et al., 1967).
properties
IUPAC Name |
5-(4-bromophenyl)dithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNGECZIVWUASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933005 | |
| Record name | 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione | |
CAS RN |
147008-20-6 | |
| Record name | 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



